N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
Description
N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan core substituted at the 2-position with a methyl group, at the 5-position with a 2-chlorophenyl moiety, and at the 3-position with a carboxamide linked to a 4-acetamidophenyl group. This compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-12-17(11-19(26-12)16-5-3-4-6-18(16)21)20(25)23-15-9-7-14(8-10-15)22-13(2)24/h3-11H,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSHLGFSODVIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.
Synthesis of the chlorophenyl intermediate: This step involves the chlorination of a suitable phenyl precursor to obtain 2-chlorophenyl.
Coupling reaction: The acetamidophenyl and chlorophenyl intermediates are coupled with a furan derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and methyl substituent in the compound undergo oxidation under specific conditions. Oxidative cleavage of the furan ring typically requires strong oxidizing agents like KMnO₄ or OsO₄, generating carboxylic acid derivatives. The acetamido group (–NHCOCH₃) and chlorophenyl substituent likely stabilize the molecule during these transformations.
Hydrolysis
The carboxamide group (–CONH₂) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids. This reaction is critical in metabolic pathways and may influence the compound’s biological stability.
Substitution and Functional Group Transformations
The chlorophenyl moiety and 2-methylfuran core enable substitution reactions. For example:
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Nucleophilic aromatic substitution : The chloro group (–Cl) can undergo displacement by strong nucleophiles.
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Furan ring modifications : Electrophilic addition or alkylation reactions may occur at the 2-methylfuran position.
Biological Activity and Reaction Implications
The compound’s reactivity correlates with its biological effects:
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Anti-inflammatory activity : Linked to interactions with molecular targets (e.g., COX enzymes), potentially involving hydrogen bonding or π-π stacking with the acetamido and chlorophenyl groups.
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CNS penetration : Structural features like the 2-methylfuran ring and lipophilic chlorophenyl group enhance brain-to-plasma ratios, as observed in analogous mGlu1 PAMs .
Analytical Characterization
Structural verification and purity analysis are conducted using:
Scientific Research Applications
Anticancer Activity
The compound has been studied for its effects on various cancer cell lines, particularly focusing on its ability to inhibit receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
- Mechanism of Action : Molecular docking simulations indicate that the compound can effectively bind to the allosteric site of VEGFR-2, leading to inhibition of its activity. This inhibition is crucial for preventing angiogenesis in tumors, thus limiting their growth and metastasis .
- In Vitro Studies : In vitro assays have demonstrated that N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For example, it showed growth inhibition rates exceeding 50% at concentrations around 10 µM against hepatocellular carcinoma cell lines (HepG2) and other cancer types .
Antibacterial Properties
Recent studies have revealed that this compound also possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : The antibacterial efficacy was evaluated using standard methods where the compound was tested against strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, suggesting its potential as an antibacterial agent .
Molecular Docking and Structure-Activity Relationship (SAR)
The compound's structure allows for extensive SAR studies, which are essential for optimizing its pharmacological properties.
- Docking Studies : Advanced computational techniques have allowed researchers to visualize how different substituents on the furan ring influence binding affinity to target proteins like VEGFR-2. This understanding aids in designing more potent derivatives with enhanced therapeutic profiles .
Data Tables
Here are summarized findings from various studies regarding the compound's applications:
Case Studies
- VEGFR-2 Inhibition Study : A study focused on the design and synthesis of compounds targeting VEGFR-2 reported that this compound showed promising results in inhibiting cell proliferation in HepG2 cells, suggesting its potential application in hepatocellular carcinoma treatment .
- Antibacterial Efficacy Assessment : Another study evaluated the antibacterial properties of this compound against multiple bacterial strains, confirming its effectiveness compared to standard antibiotics like cefixime. The results indicated that it could serve as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4)
- Core Structure : Furan-3-carboxamide.
- Substituents: 5-methyl, N-(4-aminophenyl).
- Key Differences: Replaces the acetamidophenyl group with a 4-aminophenyl moiety.
- Findings :
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4)
- Core Structure : Furan-2-carboxamide.
- Substituents : 5-(2-chlorophenyl), N-(2-(4-methoxyphenyl)ethyl).
- Key Differences :
- Furan substitution at the 2-position (vs. 3-position in the target compound).
- The carboxamide is linked to a methoxyphenylethyl group instead of acetamidophenyl.
- Implications: The furan-2-carboxamide scaffold may alter electronic properties or binding interactions compared to the furan-3-carboxamide.
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1H-1,4-benzodiazepin-2-one)
- Core Structure : Benzodiazepine.
- Substituents : 5-(2-chlorophenyl), 7-nitro, 1-methyl.
- Key Differences : Benzodiazepine core vs. furan-carboxamide.
- Findings :
Physicochemical and Toxicological Comparisons
Biological Activity
N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H16ClN1O3
- Molecular Weight: 329.77 g/mol
This compound features a furan ring substituted with various functional groups, which are believed to contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammatory processes.
- Receptor Modulation: It may act as a modulator of certain receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity: Preliminary studies suggest that this compound could possess antioxidant properties, helping to mitigate oxidative stress within cells.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies
Several studies have investigated the biological effects of this compound:
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Study on Cancer Cell Lines:
- A study evaluated the effects of this compound on various breast cancer cell lines (MCF-7, T47D). Results indicated significant inhibition of cell proliferation, with IC50 values suggesting high potency against estrogen receptor-positive lines.
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Enzymatic Assays:
- Another investigation focused on the compound's ability to inhibit steroid sulfatase, a key enzyme involved in steroid metabolism. The compound demonstrated competitive inhibition with a low IC50 value, indicating its potential as a therapeutic agent in hormone-dependent cancers.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Selectivity: The compound shows selective inhibition towards certain cancer cell lines while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
- Synergistic Effects: When combined with other known chemotherapeutic agents, this compound may enhance overall efficacy, suggesting potential for combination therapies in cancer treatment.
Q & A
Q. What are the key synthetic pathways for N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including furan ring formation via cyclization of diketones or β-ketoesters, followed by substitution reactions to introduce functional groups. For example:
- Step 1 : Construction of the 2-methylfuran-3-carboxamide core using precursors like β-ketoesters.
- Step 2 : Amide coupling with 4-acetamidoaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt).
- Step 3 : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Optimization of solvent systems (e.g., DMF or THF) and temperature (60–100°C) is critical for yield improvement.
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : H and C NMR to confirm regioselectivity of substitutions (e.g., acetamido vs. chlorophenyl groups).
- HPLC-MS : Purity assessment and molecular weight verification.
- X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .
Q. What in vitro assays are used to screen its biological activity?
Common methodologies include:
- Enzyme inhibition assays : Dose-response curves (IC) against targets like kinases or proteases.
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to evaluate cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key strategies include:
- Flow chemistry : Continuous reactors to enhance reaction homogeneity and reduce side products.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) for efficient cross-coupling reactions.
- Purification : Flash chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Q. What computational methods aid in structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets.
- QSAR modeling : Machine learning algorithms (e.g., Random Forest) to correlate substituent electronegativity or steric bulk with activity .
- DFT calculations : To analyze electronic effects of the 2-chlorophenyl and acetamido groups on reactivity .
Q. How do structural analogs compare in biological activity?
Modifications to the phenyl or furan moieties significantly alter efficacy:
| Analog | Modification | Activity Trend |
|---|---|---|
| 5-(3-Nitrophenyl) derivative | Electron-withdrawing nitro group | Enhanced kinase inhibition |
| 2-Methoxy substitution | Increased steric hindrance | Reduced cell permeability |
| N-Methyl carboxamide | Reduced hydrogen-bonding capacity | Lower target affinity |
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar carboxamides:
- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of aerosols.
- Toxicity mitigation : Immediate decontamination with 70% ethanol for spills; avoid skin contact due to potential irritation .
Contradictions and Data Gaps
- Synthetic reproducibility : Conflicting reports on optimal catalysts for cross-coupling steps (e.g., PdCl vs. Pd(OAc)) require further validation .
- Biological targets : Preliminary data suggest activity against inflammatory pathways, but mechanistic details (e.g., NF-κB vs. COX-2 inhibition) remain unresolved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
